N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride
Description
N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride is a halogenated furan derivative with a carboxamide functional group and a 2-aminopropyl side chain. The hydrochloride salt improves aqueous solubility, a common formulation choice for bioactive molecules.
Properties
Molecular Formula |
C8H12BrClN2O2 |
|---|---|
Molecular Weight |
283.55 g/mol |
IUPAC Name |
N-(2-aminopropyl)-3-bromofuran-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H11BrN2O2.ClH/c1-5(10)4-11-8(12)7-6(9)2-3-13-7;/h2-3,5H,4,10H2,1H3,(H,11,12);1H |
InChI Key |
RCFGLMMFLCZHIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CO1)Br)N.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a sequence of:
- Preparation of the furan-2-carboxylic acid or its activated derivative (e.g., acid chloride)
- Introduction of the bromine substituent at the 3-position of the furan ring
- Formation of the amide bond with 2-aminopropylamine
- Conversion to the hydrochloride salt for isolation and purification
Stepwise Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Bromination of furan-2-carboxylic acid or derivative | Use of bromine or N-bromosuccinimide (NBS) in controlled conditions | Selective bromination at 3-position on furan ring |
| 2 | Activation of carboxylic acid | Conversion to acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride | Acid chloride intermediate for amide coupling |
| 3 | Amide bond formation | Reaction of acid chloride with 2-aminopropylamine in presence of base (e.g., triethylamine) in dry solvent (e.g., dichloromethane) at room temperature | Formation of N-(2-aminopropyl)-3-bromo-furan-2-carboxamide |
| 4 | Salt formation | Treatment with hydrochloric acid gas or HCl solution | Formation of hydrochloride salt for stability and purification |
This approach is consistent with the synthesis of similar furan carboxamide derivatives reported in literature, where the amide bond formation is typically achieved by reacting the acid chloride with the amine under mild conditions to afford high yields (up to 94%).
Alternative Synthetic Routes
Suzuki-Miyaura Cross-Coupling Approach:
Starting from 3-bromo-furan-2-carboxamide derivatives, palladium-catalyzed Suzuki coupling reactions with arylboronic acids or esters can be used to introduce various substituents on the aromatic ring or furan moiety. Although this is more common for diversifying the compound, the initial 3-bromo-furan-2-carboxamide core can be prepared as above.Direct Amidation:
Direct amidation of 3-bromo-furan-2-carboxylic acid with 2-aminopropylamine using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in organic solvents is also feasible, especially when acid chlorides are unstable or difficult to isolate.
Detailed Reaction Conditions and Yields
| Reaction Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | Bromine or NBS, solvent: acetic acid or dichloromethane, temp: 0–25°C | 80–90 | Controlled to avoid polybromination |
| Acid chloride formation | SOCl2 or oxalyl chloride, reflux, dry solvent | 85–95 | Anhydrous conditions critical for high yield |
| Amide coupling | 2-aminopropylamine, triethylamine, dry DCM, room temperature | 90–94 | Fast reaction, triethylamine scavenges HCl byproduct |
| Hydrochloride salt formation | HCl gas or 1M HCl in ether or ethanol | Quantitative | Improves compound stability and crystallinity |
These data are consistent with reported protocols for similar furan carboxamide compounds.
Characterization and Purification
- Purification: Flash column chromatography using ethyl acetate/n-hexane mixtures (typically 20:80) is standard for isolating the pure amide intermediate before salt formation.
- Characterization:
- NMR Spectroscopy (1H and 13C): Confirms amide bond formation and substitution pattern on the furan ring.
- Mass Spectrometry: Confirms molecular weight and presence of bromine isotopes.
- Melting Point and Elemental Analysis: Used for purity and identity confirmation.
- Salt formation: Confirmed by titration and crystallography in some studies.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Acid chloride + amine coupling | Bromination → acid chloride formation → amide coupling → salt formation | High yield, well-established, straightforward | Requires handling of acid chlorides, moisture sensitive |
| Direct amidation with coupling agents | Bromination → direct amidation with EDC/HOBt → salt formation | Avoids acid chloride step, milder conditions | Coupling agents can be costly, longer reaction times |
| Suzuki-Miyaura cross-coupling | Preparation of 3-bromo intermediate → Pd-catalyzed coupling → further functionalization | Enables structural diversification | Requires palladium catalyst, sensitive to moisture/air |
Chemical Reactions Analysis
Types of Reactions
N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate or primary amines under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. The aminopropyl group can interact with enzymes and receptors, modulating their activity. The bromine atom and carboxamide group contribute to the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Structural and Functional Analogues
5-APB HCl and 6-APB HCl
- Core Structure: Benzofuran derivatives with a 2-aminopropyl substituent .
- Key Differences: Substituent Position: 5-APB and 6-APB have the aminopropyl group at the 5- or 6-position of the benzofuran ring, respectively, whereas the target compound uses a furan ring with a bromine at position 3. Halogenation: The target compound’s 3-bromo substituent is absent in 5-APB/6-APB.
- Pharmacology: 5-APB and 6-APB are psychoactive, acting as serotonin receptor agonists .
N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride
- Core Structure: Shares the furan-2-carboxamide group but replaces the 2-aminopropyl and bromine with an aminomethylphenyl group .
- Key Differences: Side Chain: The phenyl group may reduce flexibility compared to the aminopropyl chain in the target compound.
N-(2-Bromophenyl)-2-[(2-furylmethyl)amino]acetamide hydrochloride
- Core Structure: Contains a brominated phenyl ring and a furylmethylamino acetamide group .
- Key Differences :
- Bromine Position : Bromine is on the phenyl ring rather than the furan, leading to distinct electronic and steric effects.
- Backbone : Acetamide linkage differs from the carboxamide in the target compound.
Data Table: Structural and Pharmacological Comparison
Research Findings and Implications
Pharmacological Potential: The 2-aminopropyl group is a common motif in psychoactive substances (e.g., 5-APB, 6-APB), suggesting the target compound may interact with monoamine transporters or receptors . Bromination at the 3-position of the furan ring could enhance binding affinity to hydrophobic pockets in target proteins, similar to halogenated synthetic cannabinoids like AB-FUBINACA .
Metabolic Considerations: The hydrochloride salt improves bioavailability, as seen in 5-APB HCl and 6-APB HCl .
Legal and Safety Profile :
- Structural analogs like 5-APB and AB-FUBINACA are controlled substances due to abuse liability and toxicity . The target compound’s structural similarity warrants caution in regulatory classification.
Biological Activity
N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the context of neuropharmacology and antibacterial properties. This article synthesizes findings from various studies to provide an overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by a furan ring, a carboxamide functional group, and a bromine atom. The synthesis typically involves the reaction of furan-2-carbonyl chloride with 2-aminopropylamine in the presence of appropriate catalysts and bases, yielding the hydrochloride salt form for enhanced solubility and stability.
1. Neuropharmacological Effects
Recent studies have highlighted the role of compounds similar to N-(2-aminopropyl)-3-bromo-furan-2-carboxamide in modulating NMDA (N-methyl-D-aspartate) receptor activity. NMDA receptors are critical for synaptic plasticity and memory function, making them targets for treating neurological disorders.
- Agonist Activity : The compound exhibits agonist properties at specific NMDA receptor subtypes, particularly GluN1/2C, with an EC50 value as low as 0.074 μM. This suggests a strong potential for modulating glutamatergic neurotransmission, which is implicated in conditions such as Alzheimer’s disease and schizophrenia .
2. Antibacterial Properties
In addition to neuropharmacological effects, N-(2-aminopropyl)-3-bromo-furan-2-carboxamide has demonstrated significant antibacterial activity against resistant strains of bacteria.
- In Vitro Studies : The compound was tested against clinically isolated drug-resistant bacteria including Acinetobacter baumannii and Klebsiella pneumoniae. It showed potent activity with minimal inhibitory concentrations (MIC) comparable to existing antibiotics, indicating its potential as an effective treatment option against multidrug-resistant infections .
The biological activities of N-(2-aminopropyl)-3-bromo-furan-2-carboxamide can be attributed to its interaction with specific receptors and enzymes:
- NMDA Receptor Modulation : The compound acts as a partial agonist at NMDA receptors, potentially enhancing synaptic transmission and neuroprotection.
- Antibacterial Mechanism : It appears to disrupt bacterial cell wall synthesis or function, leading to cell lysis. Molecular docking studies suggest strong binding affinity to bacterial targets, which stabilizes interactions that inhibit bacterial growth .
Case Study 1: Neuroprotective Effects in Animal Models
A study investigated the effects of N-(2-aminopropyl)-3-bromo-furan-2-carboxamide in mouse models of Parkinson's disease. Administration led to improved motor functions and reduced neuronal damage, supporting its role as a neuroprotective agent through NMDA receptor modulation .
Case Study 2: Efficacy Against Drug-Resistant Bacteria
In a clinical setting, the compound was evaluated for its efficacy against NDM-positive A. baumannii strains. Results indicated that it significantly reduced bacterial load in treated subjects compared to controls. The study suggested that this compound could serve as a valuable adjuvant in antibiotic therapy .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
